molecular formula C17H19IN2O3S B3553894 N~2~-(2,3-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,3-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3553894
M. Wt: 458.3 g/mol
InChI Key: IKKBFAPQMQYLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,3-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as "DIMG-I-1," is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in recent years due to its potential applications in the field of cancer research.

Mechanism of Action

The mechanism of action of DIMG-I-1 involves the inhibition of protein-protein interactions between the transcription factor STAT3 and its binding partner. STAT3 is a key regulator of cell growth and survival, and its dysregulation is implicated in the development and progression of cancer. By inhibiting STAT3 activity, DIMG-I-1 suppresses the expression of genes involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
DIMG-I-1 has been found to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells and spare normal cells. DIMG-I-1 has also been found to modulate the immune response by inhibiting the production of cytokines and chemokines that promote inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

DIMG-I-1 has several advantages for lab experiments. It is stable, soluble, and can be easily synthesized in large quantities. DIMG-I-1 has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, DIMG-I-1 has some limitations. It has poor pharmacokinetic properties, and its efficacy in clinical trials remains to be determined.

Future Directions

The potential applications of DIMG-I-1 in cancer research are vast. Future studies could focus on optimizing the pharmacokinetic properties of DIMG-I-1 to improve its efficacy in clinical trials. Additionally, DIMG-I-1 could be used in combination with other therapies to enhance their anti-cancer effects. Further research could also investigate the role of DIMG-I-1 in other diseases, such as inflammation and autoimmune disorders.

Scientific Research Applications

DIMG-I-1 has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, melanoma, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DIMG-I-1 has also been found to inhibit the growth and metastasis of cancer cells in animal models. Furthermore, DIMG-I-1 has been found to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O3S/c1-12-5-4-6-16(13(12)2)20(24(3,22)23)11-17(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKBFAPQMQYLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,3-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,3-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,3-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

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